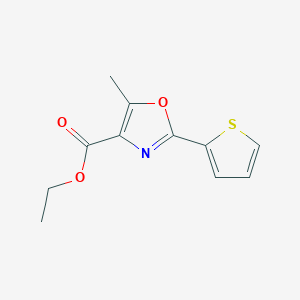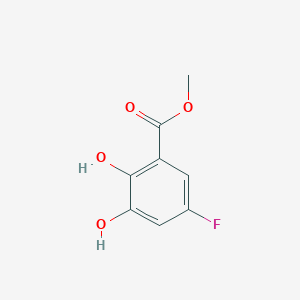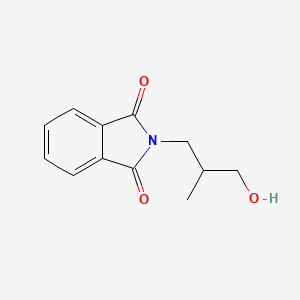
3,5-Dichloro-2-methoxyphenyl Isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-2-methoxyphenyl Isothiocyanate is an organic compound with the molecular formula C8H5Cl2NOS and a molecular weight of 234.1 g/mol It is a derivative of isothiocyanate, characterized by the presence of two chlorine atoms and a methoxy group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-methoxyphenyl Isothiocyanate typically involves the reaction of 3,5-dichloro-2-methoxyaniline with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:
- Dissolve 3,5-dichloro-2-methoxyaniline in an appropriate solvent such as dichloromethane.
- Add thiophosgene dropwise to the solution while maintaining the temperature at around 0°C to 5°C.
- Stir the reaction mixture for several hours at room temperature.
- Purify the product by recrystallization or column chromatography to obtain this compound in high yield .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the toxic nature of thiophosgene.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dichloro-2-methoxyphenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Electrophilic Addition: The compound can participate in electrophilic addition reactions with electrophiles like halogens.
Oxidation and Reduction: It can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary or secondary amines, solvents such as dichloromethane or ethanol, and mild heating conditions.
Electrophilic Addition: Reagents like bromine or chlorine, solvents such as carbon tetrachloride, and room temperature conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride, and appropriate solvents.
Major Products:
Thioureas: Formed from nucleophilic substitution reactions.
Halogenated Derivatives: Formed from electrophilic addition reactions.
Amines and Sulfonyl Derivatives: Formed from reduction and oxidation reactions, respectively.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-2-methoxyphenyl Isothiocyanate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-2-methoxyphenyl Isothiocyanate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activities and disruption of cellular functions. This compound may also induce oxidative stress and apoptosis in cancer cells, contributing to its potential anticancer properties .
Vergleich Mit ähnlichen Verbindungen
- 3-Methoxyphenyl Isothiocyanate
- 2,6-Dichlorophenyl Isothiocyanate
- 4-Methoxyphenyl Isothiocyanate
- 4-Chlorophenyl Isothiocyanate
Comparison: 3,5-Dichloro-2-methoxyphenyl Isothiocyanate is unique due to the presence of both chlorine and methoxy substituents on the phenyl ring. This combination of substituents can influence its reactivity and biological activity compared to other isothiocyanate derivatives. For example, the presence of chlorine atoms can enhance its electrophilicity, making it more reactive towards nucleophiles .
Eigenschaften
Molekularformel |
C8H5Cl2NOS |
|---|---|
Molekulargewicht |
234.10 g/mol |
IUPAC-Name |
1,5-dichloro-3-isothiocyanato-2-methoxybenzene |
InChI |
InChI=1S/C8H5Cl2NOS/c1-12-8-6(10)2-5(9)3-7(8)11-4-13/h2-3H,1H3 |
InChI-Schlüssel |
BWPFAUJRXKHDEB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1Cl)Cl)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[2-(Tetrahydro-2H-pyran-2-yloxy)ethyl]oxy}aniline](/img/structure/B13680610.png)


![[Ir(ppy)2(bpy)]PF6](/img/structure/B13680642.png)
![1'-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]](/img/structure/B13680652.png)



![Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole-2-carboxylate](/img/structure/B13680665.png)
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanamine](/img/structure/B13680668.png)


